molecular formula C19H19F3N4O3 B2435469 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2176069-73-9

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2435469
CAS RN: 2176069-73-9
M. Wt: 408.381
InChI Key: KLEGNTOFEYFEKI-UHFFFAOYSA-N
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Description

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents: The trifluoromethyl (CF₃) group has been associated with improved pharmacological properties. Researchers have investigated derivatives of this compound as potential anticancer agents. Their ability to inhibit specific pathways or target cancer cells warrants further exploration .

Anti-Inflammatory Activity: The compound’s unique structure may contribute to anti-inflammatory effects. Investigating its impact on inflammatory pathways could lead to novel drug candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.

Organic Synthesis

Trifluoromethoxylation Reagents: Recent advances in trifluoromethoxylation reagents have made CF₃O-containing compounds more accessible. Researchers have developed innovative methods to introduce the trifluoromethoxy group into organic molecules. These reagents could find applications in drug synthesis, agrochemicals, and materials science .

Catalysis

Transition Metal Complexes: The trifluoromethyl group can influence catalytic reactions. Researchers have explored its use in transition metal complexes for various transformations, such as C–C bond formation or oxidation reactions.

properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-19(21,22)29-15-5-3-13(4-6-15)17(27)26-7-1-2-14-12-23-18(24-16(14)26)25-8-10-28-11-9-25/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEGNTOFEYFEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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